![molecular formula C21H24N2O4 B244114 Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as EMBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate involves the inhibition of various enzymes and signaling pathways. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate induces apoptosis, cell cycle arrest, and autophagy in cancer cells. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate exhibits anti-tumor activity in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate. One potential direction is the development of new drugs based on the structure of Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate. Another potential direction is the synthesis of new functional materials using Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate as a building block. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized using various methods, and it exhibits various biochemical and physiological effects. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, including the development of new drugs and functional materials, and further studies to elucidate its mechanism of action and potential applications.
Synthesemethoden
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with 4-morpholinecarboxylic acid followed by the reaction with ethyl 5-amino-2-hydroxybenzoate. The product is then purified using recrystallization to obtain Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate in its pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In drug discovery, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been used as a lead compound for the development of new drugs. In material science, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been used as a building block for the synthesis of functional materials.
Eigenschaften
Molekularformel |
C21H24N2O4 |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 5-[(2-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-16(8-9-19(18)23-10-12-26-13-11-23)22-20(24)17-7-5-4-6-15(17)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
WSYBTLRXYQMPHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.